Cas no 1804828-26-9 (3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine)

3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its key structural features—difluoromethyl, iodo, nitro, and trifluoromethoxy substituents—make it a versatile intermediate in pharmaceutical and agrochemical research. The iodine moiety facilitates cross-coupling reactions, while the electron-withdrawing nitro and trifluoromethoxy groups enhance reactivity in nucleophilic substitution processes. The difluoromethyl group contributes to metabolic stability, a critical factor in bioactive compound development. This compound is particularly valuable for constructing complex heterocyclic frameworks, offering precise control over molecular architecture. Its high purity and well-defined reactivity profile ensure reliable performance in demanding synthetic workflows.
3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine structure
1804828-26-9 structure
商品名:3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine
CAS番号:1804828-26-9
MF:C7H2F5IN2O3
メガワット:383.998871326447
CID:4814058

3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine
    • インチ: 1S/C7H2F5IN2O3/c8-5(9)3-4(13)2(18-7(10,11)12)1-14-6(3)15(16)17/h1,5H
    • InChIKey: MEWHZMCSDGOBIP-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CN=C(C=1C(F)F)[N+](=O)[O-])OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 310
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 67.9

3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029090026-1g
3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine
1804828-26-9 97%
1g
$1,519.80 2022-04-01

3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine 関連文献

3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804828-26-9)

3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804828-26-9) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethyl, iodo, nitro, and trifluoromethoxy substituents on a pyridine ring, exhibits a range of properties that make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of molecules, making it a popular choice in drug design. The iodo substituent, on the other hand, provides a handle for further chemical modifications through various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The nitro group imparts strong electron-withdrawing properties, which can influence the reactivity and biological activity of the molecule. Lastly, the trifluoromethoxy group is a potent lipophilic moiety that can improve the pharmacokinetic properties of drugs by enhancing their ability to cross biological membranes.

Recent studies have highlighted the potential of 3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine in the development of new therapeutic agents. For instance, a 2021 publication in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of pyridine derivatives containing this scaffold. The researchers found that these compounds exhibited potent anti-cancer activity against various human cancer cell lines, particularly in lung and breast cancer models. The enhanced lipophilicity and metabolic stability conferred by the difluoromethyl and trifluoromethoxy groups were identified as key factors contributing to their efficacy.

In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of 3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine as a building block for the synthesis of novel anti-inflammatory agents. The resulting compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis. The presence of the iodo group facilitated efficient coupling reactions, allowing for the rapid generation of a diverse library of compounds for biological screening.

The versatility of 3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine extends beyond its use as an intermediate in drug discovery. In the field of agrochemistry, this compound has been investigated as a potential lead structure for developing new herbicides and pesticides. A 2020 study in Pest Management Science demonstrated that derivatives of this pyridine scaffold exhibited excellent herbicidal activity against both monocot and dicot weeds. The unique combination of functional groups provided enhanced selectivity and reduced environmental impact compared to existing commercial products.

The synthetic accessibility of 3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine is another factor contributing to its widespread use in research. A robust synthetic route involving sequential functionalization steps has been established, allowing for gram-scale production with high purity and yield. This synthetic methodology has been detailed in several peer-reviewed articles and patents, making it accessible to researchers worldwide.

In conclusion, 3-(Difluoromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804828-26-9) is a versatile compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of new therapeutic agents, agrochemicals, and other advanced materials. Ongoing research continues to uncover new applications and optimize its properties, solidifying its position as an important molecule in modern chemistry.

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